

1-Nitro-4-(trifluoromethoxy)benzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Nitro-4-(trifluoromethoxy)benzene
Cat. No.:	B1297537

[Get Quote](#)

An In-Depth Technical Guide to **1-Nitro-4-(trifluoromethoxy)benzene** for Advanced Research and Development

Introduction

1-Nitro-4-(trifluoromethoxy)benzene (CAS No: 713-65-5) is a specialized aromatic compound that has garnered significant attention in organic chemistry and applied sciences.^[1] Its structure, which uniquely combines a nitro group and a trifluoromethoxy group on a benzene ring, makes it a highly valuable intermediate in the synthesis of complex molecules.^[2] The trifluoromethoxy (-OCF₃) moiety, in particular, is of strategic importance in drug discovery and materials science. It can enhance critical properties such as lipophilicity and metabolic stability, which are highly desirable for developing advanced pharmaceutical agents and materials.^{[1][3]}

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates critical information on the physicochemical properties, synthesis, applications, analytical characterization, and safety protocols associated with **1-Nitro-4-(trifluoromethoxy)benzene**, providing field-proven insights to support advanced research and development endeavors.

Chapter 1: Molecular Characteristics and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. **1-Nitro-4-(trifluoromethoxy)benzene** is primarily characterized by its distinct molecular formula and weight, which dictate its stoichiometric behavior in chemical reactions.

- Molecular Formula: C₇H₄F₃NO₃[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Weight: 207.11 g/mol [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

The physical properties of this compound have been well-documented, making it a predictable and reliable reagent under controlled laboratory conditions. These key characteristics are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	1-nitro-4-(trifluoromethoxy)benzene	[4]
CAS Number	713-65-5	[1] [4] [5] [6]
Appearance	Light orange to yellow to green clear liquid	[1] [5] [7] [8]
Melting Point	15 °C	[1] [5] [8]
Boiling Point	60 °C at 4 mmHg; 217.4 °C at 760 mmHg	[1] [5]
Density	~1.45 g/cm ³ at 20 °C	[5] [8]
Refractive Index	n _{20/D} 1.47	[1] [5]
Solubility	Insoluble in water; Soluble in chloroform, sparingly in methanol	[8]

The compound's appearance as a light-colored liquid at room temperature (melting point of 15°C) and its solubility profile make it suitable for a variety of organic synthesis protocols.[\[1\]](#)[\[5\]](#)[\[8\]](#)

Chapter 2: Synthesis and Mechanistic Insights

The primary industrial route for producing **1-Nitro-4-(trifluoromethoxy)benzene** is through the electrophilic nitration of trifluoromethoxybenzene. This reaction leverages a standard nitrating mixture of concentrated sulfuric acid and nitric acid, which generates the highly electrophilic nitronium ion (NO_2^+) in situ.

The trifluoromethoxy group is an ortho-, para-directing deactivator. However, due to steric hindrance from the bulky $-\text{OCF}_3$ group, the para-substituted product is formed as the major isomer, which simplifies purification.^[9]


Experimental Protocol: Synthesis via Nitration

This protocol describes a representative lab-scale synthesis of **1-Nitro-4-(trifluoromethoxy)benzene**.

- Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool concentrated sulfuric acid.
- Nitrating Mixture: Slowly add concentrated nitric acid to the sulfuric acid while maintaining a low temperature (0-5°C) with an ice bath.
- Substrate Addition: Add trifluoromethoxybenzene dropwise to the nitrating mixture, ensuring the reaction temperature does not exceed 35°C.^[9]
- Reaction: Stir the mixture at room temperature and monitor for completion using an appropriate method (e.g., Thin Layer Chromatography or Gas Chromatography).
- Workup: Carefully pour the reaction mixture over crushed ice and water. The product will separate as an organic layer.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
- Purification: Combine the organic layers, wash with a dilute sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Nitro-4-(trifluoromethoxy)benzene**.

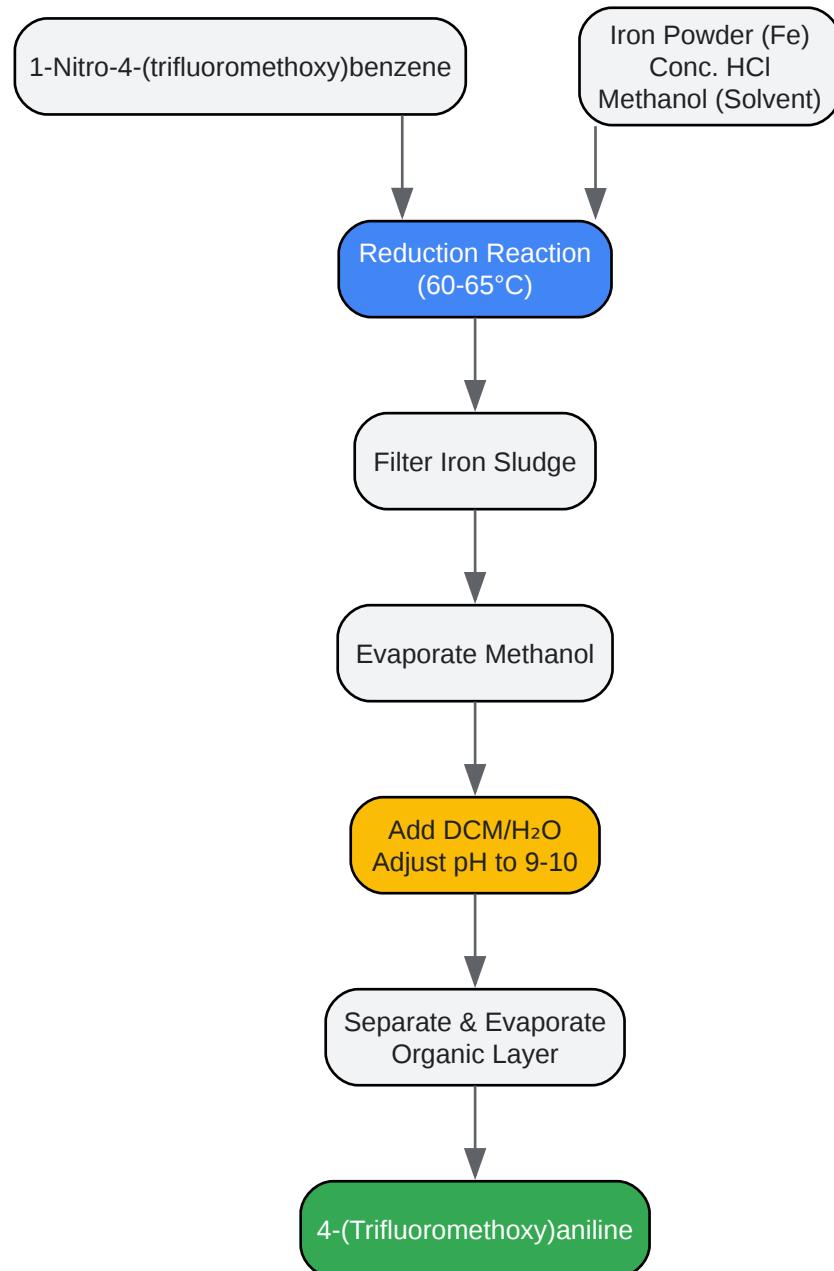
Chapter 3: Core Applications in Drug Discovery and Materials Science

The true value of **1-Nitro-4-(trifluoromethoxy)benzene** lies in its role as a versatile building block for high-value downstream products.[\[10\]](#)[\[11\]](#)

Pharmaceutical Development

In medicinal chemistry, the introduction of fluorine-containing groups is a well-established strategy to enhance a drug candidate's pharmacokinetic profile.[\[3\]](#) The trifluoromethoxy group is particularly effective at increasing lipophilicity and metabolic stability, which can improve oral bioavailability and prolong a drug's half-life.[\[1\]](#)[\[2\]](#)

A primary application of **1-Nitro-4-(trifluoromethoxy)benzene** is its use as a precursor for 4-(trifluoromethoxy)aniline. This aniline derivative is a key intermediate for numerous pharmaceuticals.[\[1\]](#)[\[11\]](#) The conversion is achieved through the reduction of the nitro group. While various reduction methods exist, using iron powder in the presence of an acid like hydrochloric acid is a cost-effective and industrially scalable process.[\[9\]](#)


Experimental Protocol: Reduction to 4-(trifluoromethoxy)aniline

This protocol is adapted from established industrial methods.[\[9\]](#)

- Setup: Charge a reaction vessel with methanol, iron powder, and a small amount of concentrated hydrochloric acid.
- Heating: Heat the mixture to a moderate temperature (e.g., 60-65°C).
- Addition: Slowly add **1-Nitro-4-(trifluoromethoxy)benzene** to the stirred suspension.
- Reaction Monitoring: Maintain the temperature and stir until the reaction is complete (monitored by GC or TLC).
- Filtration: Cool the reaction mass and filter it through a celite bed to remove the iron sludge.
- Solvent Removal: Concentrate the filtrate by evaporating the methanol.

- pH Adjustment & Extraction: Add water and dichloromethane to the residue. Adjust the pH to 9-10 with a suitable base to deprotonate the anilinium salt. Separate the organic layer.
- Isolation: Dry the organic layer and evaporate the solvent to obtain crude 4-(trifluoromethoxy)aniline. The product can be further purified by distillation.

Reduction Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Key steps for the reduction of the nitro group to form aniline.

Agrochemicals and Advanced Materials

Beyond pharmaceuticals, this compound is a crucial intermediate in the agrochemical industry for producing modern herbicides and pesticides.^[2] It also serves as a precursor in the synthesis of specialty dyes, pigments, polymers, and liquid crystal materials, where its unique electronic properties and stability are highly valued.^{[10][11]}

Chapter 4: Analytical Characterization and Spectroscopic Profile

The identity and purity of **1-Nitro-4-(trifluoromethoxy)benzene** are typically confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.^[8] Furthermore, its vibrational properties have been studied in detail using Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. These analyses provide a molecular fingerprint, confirming the presence of key functional groups.

Spectroscopic Feature	Wavenumber (cm ⁻¹)	Assignment	Source
FTIR	3125, 3115, 3082	Aromatic C-H Stretch	
FTIR / FT-Raman	1619, 1597 / 1625, 1600	Aromatic C-C Stretch	
FTIR / FT-Raman	1532 / 1540	NO ₂ Asymmetric Stretch	

These spectral data, validated through density functional theory (DFT) calculations, provide an unambiguous assignment of the compound's fundamental vibrational modes.

Chapter 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling of **1-Nitro-4-(trifluoromethoxy)benzene** is essential to ensure laboratory safety. It is classified as a combustible liquid that causes skin

and eye irritation and may cause respiratory irritation.[6][12]

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Source:[13]

Recommended Safety Protocols

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Avoid breathing vapors or mist.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][12]
- First Aid:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[12]
 - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[9][12]
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][14]

Conclusion

1-Nitro-4-(trifluoromethoxy)benzene is more than a simple chemical intermediate; it is an enabling tool for innovation in science and industry. Its well-defined physicochemical properties and predictable reactivity make it a reliable component in complex synthetic pathways. For professionals in drug discovery, its trifluoromethoxy group offers a proven method for enhancing the pharmacokinetic properties of new therapeutic agents. As research into fluorinated compounds continues to expand, the demand for high-quality **1-Nitro-4-(trifluoromethoxy)benzene** is expected to grow, solidifying its role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Nitro-4-(trifluoromethoxy)benzene | 713-65-5 | TCI AMERICA [tcichemicals.com]
- 7. qi-chem.com [qi-chem.com]
- 8. 4-(Trifluoromethoxy)nitrobenzene | 713-65-5 [chemicalbook.com]
- 9. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. 1-Nitro-4-(trifluoromethoxy)benzene|CAS 713-65-5 [benchchem.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 1-Nitro-4-(trifluoromethoxy)benzene | 713-65-5 [sigmaaldrich.cn]

- 14. 1-Nitro-4-(trifluoromethoxy)benzene | 713-65-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [1-Nitro-4-(trifluoromethoxy)benzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297537#1-nitro-4-trifluoromethoxy-benzene-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com